![molecular formula C5H5ClN2O B599383 5-chloro-3-methylpyrazin-2(1H)-one CAS No. 105985-18-0](/img/structure/B599383.png)
5-chloro-3-methylpyrazin-2(1H)-one
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Description
5-chloro-3-methylpyrazin-2(1H)-one is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.558. The purity is usually 95%.
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Biological Activity
5-Chloro-3-methylpyrazin-2(1H)-one is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula: C6H6ClN3O
- Molecular Weight: 173.58 g/mol
The compound features a pyrazinone core with a chlorine substituent at the 5-position and a methyl group at the 3-position, contributing to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, research indicates that derivatives of pyrazinones exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values for these compounds suggest strong efficacy in inhibiting bacterial growth.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 25 | M. tuberculosis |
3-(Hexylamino)-N-methylpyrazine-2-carboxamide | 25 | M. tuberculosis |
6-(Octylamino)-pyrazine-2-carboxamide | 1.56 | M. kansasii |
The data indicates that structural modifications can enhance antimicrobial activity, emphasizing the role of lipophilicity and substituent positioning on the pyrazine ring .
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A study focusing on pyrazolol derivatives reported that certain compounds demonstrated significant antioxidant and anticancer activities, suggesting that modifications to the pyrazine structure could yield compounds with enhanced therapeutic effects .
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
- Receptor Interaction: The chlorine atom's presence may facilitate interactions with biological receptors, enhancing binding affinity and efficacy.
Study on Antimycobacterial Activity
In a comparative study of various pyrazine derivatives, this compound was included among several candidates tested for antimycobacterial activity. The study found that this compound exhibited notable activity against M. tuberculosis, with an MIC comparable to other leading candidates in its class .
Investigation into Anticancer Properties
Another investigation assessed the anticancer potential of structurally related compounds in vitro. Results indicated that pyrazine derivatives could significantly reduce viability in several cancer cell lines, including breast and colon cancer cells. The study concluded that further development of these compounds could lead to new anticancer therapies .
Properties
IUPAC Name |
5-chloro-3-methyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYCJIAXZWJQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CNC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677826 |
Source
|
Record name | 5-Chloro-3-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105985-18-0 |
Source
|
Record name | 5-Chloro-3-methyl-2(1H)-pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105985-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-methylpyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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